molecular formula C7H7ClO2 B8324161 1-(5-Chloromethyl-furan-2-yl)-ethanone

1-(5-Chloromethyl-furan-2-yl)-ethanone

Cat. No.: B8324161
M. Wt: 158.58 g/mol
InChI Key: MQHXQESJJJVGNK-UHFFFAOYSA-N
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Description

1-(5-Chloromethyl-furan-2-yl)-ethanone is a furan-derived ketone featuring a chloromethyl substituent at the 5-position of the furan ring and an acetyl group at the 2-position. Its molecular formula is C₇H₇ClO₂, with a molecular weight of 158.58 g/mol.

Properties

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

1-[5-(chloromethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H7ClO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

MQHXQESJJJVGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The chloromethyl group in 1-(5-Chloromethyl-furan-2-yl)-ethanone increases reactivity compared to methyl or benzoyl substituents, enabling nucleophilic substitution reactions .

Chloro-Substituted Aromatic Ethanones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Bioactivity Reference
1-(5-Chloro-2-phenoxyphenyl)-ethanone C₁₄H₁₁ClO₂ 246.69 5-chloro, 2-phenoxy, acetyl Unspecified Unreported
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)-ethanone C₉H₈Cl₂O₂ 219.07 2-chloroacetyl, 5-chloro, 4-methyl, 2-hydroxy Fries rearrangement of chloroacetate esters Precursor for benzofuranones
1-(4-Chloro-2-fluoro-5-methylphenyl)-ethanone C₉H₈ClFO 186.61 4-chloro, 2-fluoro, 5-methyl, acetyl Friedel-Crafts acylation Unreported

Key Differences :

  • Reactivity: Chlorine at the para or meta position (e.g., in hydroxyacetophenones) facilitates cyclization reactions, as seen in the synthesis of benzofuranones .
  • Antioxidant Potential: Schiff bases derived from chloro-hydroxynaphthalenyl ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate antioxidant activity, implying that chloro substitution may enhance radical scavenging .

Heterocyclic Ethanones with Bioactive Profiles

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Bioactivity Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₆H₁₁N₃O₄S 341.34 Indole Antimalarial (pIC₅₀ = 8.21 vs. chloroquine)
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone C₁₄H₁₄N₂O₂ 242.27 Benzofuran Antifungal (vs. Candida albicans)
This compound (Target) C₇H₇ClO₂ 158.58 Furan Hypothesized antimicrobial/antifungal N/A

Key Differences :

  • Heterocycle Influence: Indole and benzofuran-based ethanones demonstrate higher antimalarial and antifungal activities compared to furan derivatives, likely due to enhanced π-π stacking with biological targets .
  • Substituent Flexibility : The chloromethyl group in the target compound offers a versatile site for further functionalization, unlike nitro or imidazole groups in other derivatives .

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